molecular formula C20H17N3O5 B417325 N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide CAS No. 335421-05-1

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide

货号 B417325
CAS 编号: 335421-05-1
分子量: 379.4g/mol
InChI 键: JRIVQDYINCEWIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide, commonly known as MNK1/2 inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential application in cancer treatment. MNK1/2 inhibitor is a potent inhibitor of MAPK-interacting kinase 1 and 2 (MNK1/2), which are key regulators of the eukaryotic translation initiation factor 4E (eIF4E) pathway. Inhibition of this pathway has been shown to have anti-tumor effects, making MNK1/2 inhibitor a promising candidate for cancer therapy.

作用机制

MNK1/2 inhibitor exerts its anti-tumor effects by inhibiting the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway, which is a key regulator of protein synthesis. The N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway is often overactivated in cancer cells, leading to increased protein synthesis and cell proliferation. MNK1/2 inhibitor inhibits this pathway by blocking the phosphorylation of N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide, which is required for its activation.
Biochemical and Physiological Effects:
MNK1/2 inhibitor has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, MNK1/2 inhibitor has been shown to reduce the expression of various oncogenes and pro-inflammatory cytokines, which are often upregulated in cancer cells.

实验室实验的优点和局限性

MNK1/2 inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of MNK1/2, making it a valuable tool for studying the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway. In addition, MNK1/2 inhibitor has been shown to have low toxicity in normal cells, making it a safe candidate for in vivo studies.
However, MNK1/2 inhibitor also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, MNK1/2 inhibitor has a short half-life in vivo, which can limit its therapeutic potential.

未来方向

There are several future directions for the study of MNK1/2 inhibitor. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to investigate its potential application in combination therapy with other anti-cancer agents. In addition, MNK1/2 inhibitor can be studied for its potential application in other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, MNK1/2 inhibitor is a promising candidate for cancer therapy due to its potent inhibition of the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway. Its extensive scientific research application has shown its potential as a valuable tool for studying the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway and its anti-tumor effects. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential application in other diseases.

合成方法

The synthesis of MNK1/2 inhibitor involves a multi-step process that includes the condensation of 4-methylphenylhydrazine and 3-nitrobenzoyl chloride to form the intermediate 4-methylphenylhydrazine-3-nitrobenzoate. The intermediate is then reacted with furan-2-carboxylic acid to obtain the final product, MNK1/2 inhibitor.

科学研究应用

MNK1/2 inhibitor has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, MNK1/2 inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

属性

IUPAC Name

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-13-7-9-14(10-8-13)18(24)19(22-20(25)17-6-3-11-28-17)21-15-4-2-5-16(12-15)23(26)27/h2-12,19,21H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIVQDYINCEWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。